![molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2](/img/structure/B186255.png)
1-Chloro-3-methylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methylbenzo[f]quinoline (MCBQ) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a polycyclic aromatic hydrocarbon (PAH) that contains a quinoline ring fused with a benzene ring. MCBQ has been found to have various applications in scientific research, particularly in the field of cancer research.
Mechanism Of Action
The mechanism of action of 1-Chloro-3-methylbenzo[f]quinoline involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to bind to DNA and disrupt its structure, leading to the inhibition of DNA synthesis. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical And Physiological Effects
1-Chloro-3-methylbenzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway. 1-Chloro-3-methylbenzo[f]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This results in the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments. It is a potent anticancer agent and can be used to induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has also been found to have low toxicity in normal cells, which makes it a promising chemotherapeutic agent. However, 1-Chloro-3-methylbenzo[f]quinoline has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab. 1-Chloro-3-methylbenzo[f]quinoline also has poor solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline. One direction is to study the molecular mechanisms of 1-Chloro-3-methylbenzo[f]quinoline-induced apoptosis in cancer cells. Another direction is to investigate the potential of 1-Chloro-3-methylbenzo[f]quinoline as a chemotherapeutic agent in animal models. It is also important to study the pharmacokinetics and pharmacodynamics of 1-Chloro-3-methylbenzo[f]quinoline to determine its optimal dosage and administration route. Finally, the development of new synthetic methods for 1-Chloro-3-methylbenzo[f]quinoline can lead to the production of more potent analogs with improved anticancer properties.
Conclusion
In conclusion, 1-Chloro-3-methylbenzo[f]quinoline is a promising compound for scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline, including the study of its molecular mechanisms, its potential as a chemotherapeutic agent, and the development of new synthetic methods.
Synthesis Methods
The synthesis of 1-Chloro-3-methylbenzo[f]quinoline involves the condensation of 2-chlorobenzaldehyde with 2-amino-3-methylquinoline in the presence of a catalyst. The product is then purified by recrystallization. The chemical structure of 1-Chloro-3-methylbenzo[f]quinoline is shown in Figure 1.
Scientific Research Applications
1-Chloro-3-methylbenzo[f]quinoline has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
properties
CAS RN |
61773-02-2 |
|---|---|
Product Name |
1-Chloro-3-methylbenzo[f]quinoline |
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-chloro-3-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChI Key |
IZVQHCCAASQAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



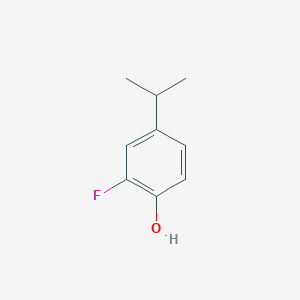


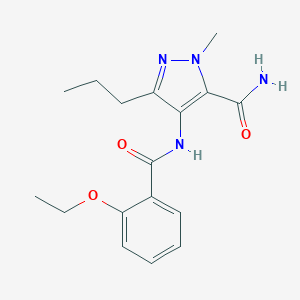
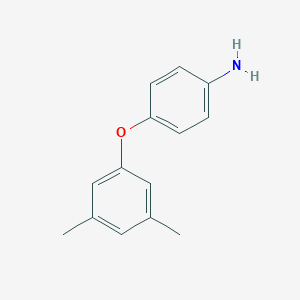


![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
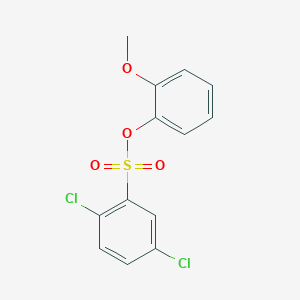
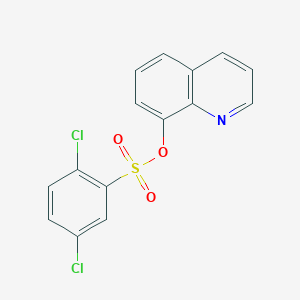
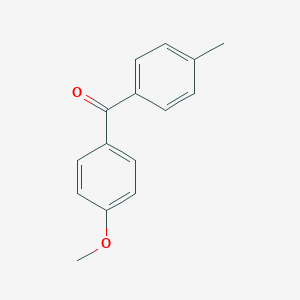
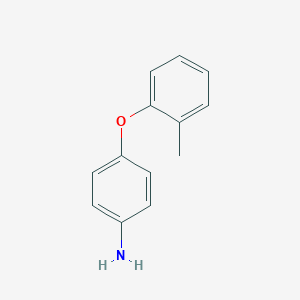
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)